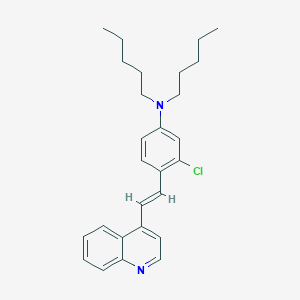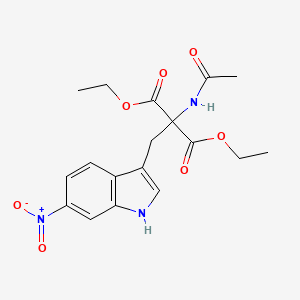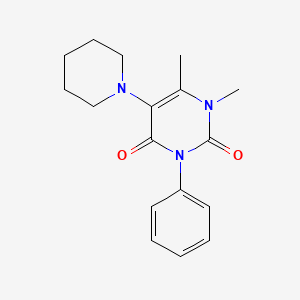![molecular formula C9H13N5S B12899147 ({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61691-03-0](/img/structure/B12899147.png)
({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is a complex organic compound that features a pyrrolidine ring, a triazole ring, and a thioacetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile typically involves the reaction of a pyrrolidine derivative with a triazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by nucleophilic substitution with a triazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine or triazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Known for their use in medicinal chemistry.
Pyrrolizines: Compounds with significant pharmacological properties.
Uniqueness
2-((1-(Pyrrolidin-1-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is unique due to its combination of a pyrrolidine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industry.
Properties
CAS No. |
61691-03-0 |
|---|---|
Molecular Formula |
C9H13N5S |
Molecular Weight |
223.30 g/mol |
IUPAC Name |
2-[[2-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C9H13N5S/c10-3-6-15-9-11-7-12-14(9)8-13-4-1-2-5-13/h7H,1-2,4-6,8H2 |
InChI Key |
GPPWOZJJLWKCEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CN2C(=NC=N2)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


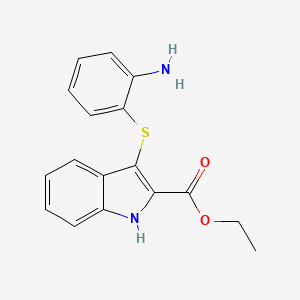
![(5E)-5-{[4-(Diethylamino)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12899069.png)
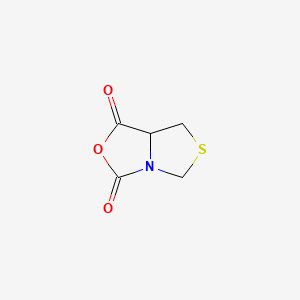

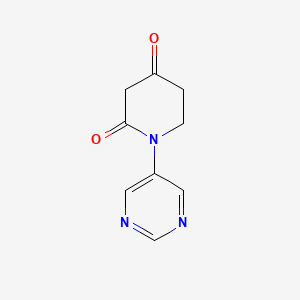

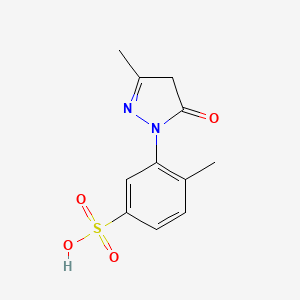
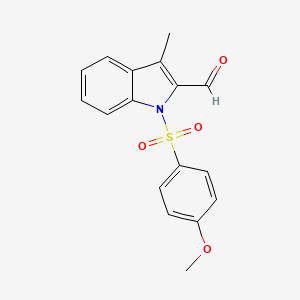
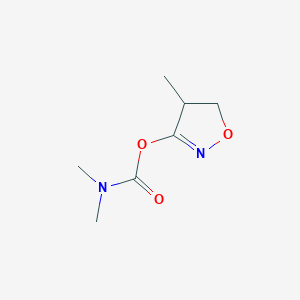
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)

